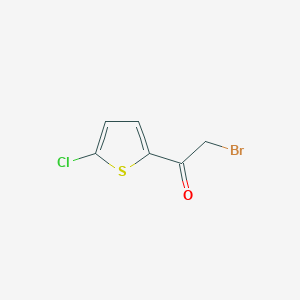
(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid”, also known as BMPSA, is a chemical compound that has generated significant research interest in recent years. It has a molecular formula of C9H9BrO2S and a molecular weight of 261.14 g/mol .
Molecular Structure Analysis
BMPSA has a molecular formula of C9H9BrO2S . This indicates that it contains nine carbon atoms, nine hydrogen atoms, one bromine atom, two oxygen atoms, and one sulfur atom .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : A method for synthesizing α-bromophenylacetic acid derivatives, related to (4-Bromo-2-methyl-phenylsulfanyl)-acetic acid, has been developed using methyl (methylthio) methyl sulfoxide and various solvents (Ogura, Furukawa, & Tsuchihashi, 1975).
- Derivative Formation : New oxazol-5(4H)-ones, which are derivatives of 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids, were synthesized for potential pharmacological applications (Rosca, 2020).
Applications in Organic Chemistry
- Polyfunctional Oxazolidin-2-ones Synthesis : The compound was used in the formation of N-Sulfonylcarbamates and subsequent synthesis of polyfunctional oxazolidin-2-ones, highlighting its utility in organic synthesis (Rmedi, Beji, & Baklouti, 2007).
Biological and Antimicrobial Activities
- Antimicrobial Activities : Certain derivatives of the compound exhibited antimicrobial activity against various microorganisms, demonstrating its potential in developing new antimicrobial agents (Demirbas, Karaoglu, Demirbaş, & Sancak, 2004).
Structural Analysis
- Crystal Structure Elucidation : The molecular structure of a related compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, was studied, providing insights into the structural properties of similar compounds (Guzei, Gunderson, & Hill, 2010).
Safety And Hazards
Propriétés
IUPAC Name |
2-(4-bromo-2-methylphenyl)sulfanylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2S/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBXVUSHFQLTOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)SCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367901 |
Source


|
| Record name | [(4-Bromo-2-methylphenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-methyl-phenylsulfanyl)-acetic acid | |
CAS RN |
42943-68-0 |
Source


|
| Record name | [(4-Bromo-2-methylphenyl)sulfanyl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-bromo-2-methylphenyl)sulfanyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(chloromethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1271669.png)









![N-[2-(4-bromophenoxy)ethyl]-N-methylamine](/img/structure/B1271706.png)
